9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride
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Overview
Description
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride is a complex organic compound known for its significant biological and chemical properties This compound belongs to the pyranoquinoline family, which is characterized by a fused ring structure combining pyran and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Pyrano Ring Formation: The pyrano ring is introduced via a cyclization reaction, often using a suitable aldehyde or ketone under acidic or basic conditions.
Functional Group Modifications: The introduction of ethyl, propyl, and dicarbonyl groups is achieved through alkylation and acylation reactions. These steps may involve reagents such as ethyl iodide, propyl bromide, and oxalyl chloride.
Final Chlorination: The dichloride groups are typically introduced using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl side chains, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under mild to moderate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioethers, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound has been studied for its anti-inflammatory and anti-allergic properties. It inhibits the release of inflammatory mediators from mast cells, making it a potential candidate for treating conditions like asthma and allergic rhinitis .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Its ability to stabilize mast cells and prevent the release of histamine and other mediators makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activation and degranulation of mast cells. This prevents the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. The molecular targets include various receptors and enzymes involved in the inflammatory response, such as the high-affinity IgE receptor (FcεRI) and phospholipase A2 .
Comparison with Similar Compounds
Similar Compounds
Nedocromil: A closely related compound with similar anti-inflammatory properties.
Cromolyn Sodium: Another mast cell stabilizer used in the treatment of asthma and allergic conditions.
Ketotifen: An antihistamine and mast cell stabilizer with additional anti-inflammatory effects.
Uniqueness
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride is unique due to its specific structural features that allow for a broad range of chemical modifications and biological activities. Its dual dicarbonyl groups and pyranoquinoline core provide a versatile platform for developing new derivatives with enhanced properties.
Properties
CAS No. |
115722-83-3 |
---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
0 |
Synonyms |
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride |
Origin of Product |
United States |
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